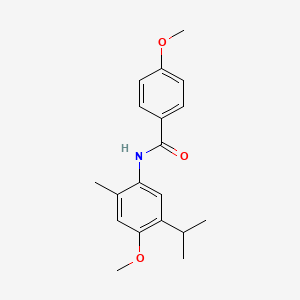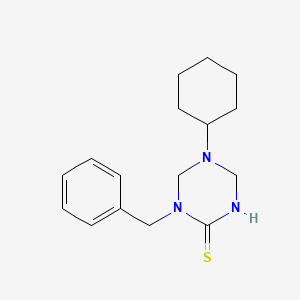
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as FDPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FDPAC belongs to the class of coumarin derivatives, which are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate also inhibits the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival. Additionally, 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate activates the extrinsic pathway of apoptosis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate also exhibits anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is its potential as a lead compound for the development of anticancer agents. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to have potent anticancer activity and exhibits selectivity towards cancer cells, which may reduce the risk of toxicity to normal cells. However, one of the limitations of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate.
Direcciones Futuras
There are several future directions for the research on 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate. One direction is the optimization of the synthesis method to improve the yield and purity of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate. Another direction is the exploration of the structure-activity relationship of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate and its derivatives to identify more potent and selective anticancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in animal models and clinical trials, which may pave the way for its use in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-fluorophenol in the presence of a catalyst, followed by acetylation with acetic anhydride. The yield of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The purity of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has also been investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
[3-(4-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-10-16(24-12(3)21)9-8-15-17(22)19(11(2)23-18(10)15)25-14-6-4-13(20)5-7-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEOINFFKGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate | |
CAS RN |
302918-19-0 |
Source


|
| Record name | 3-(4-FLUOROPHENOXY)-2,8-DIMETHYL-4-OXO-4H-CHROMEN-7-YL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)

![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
